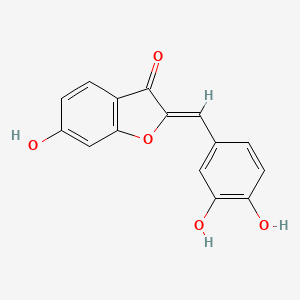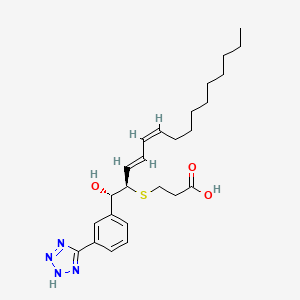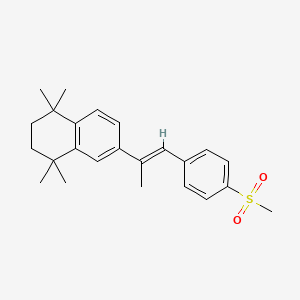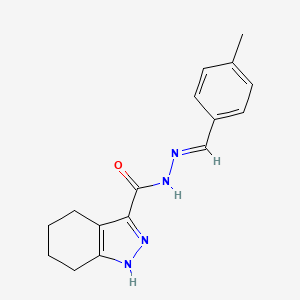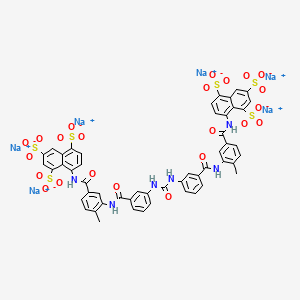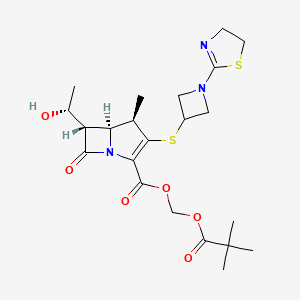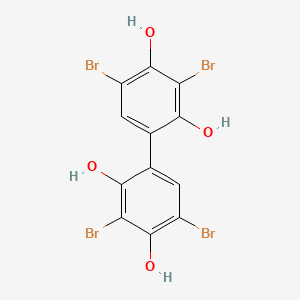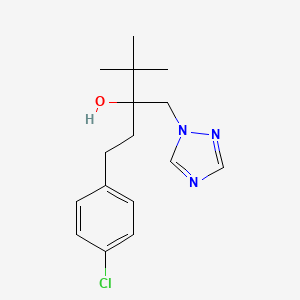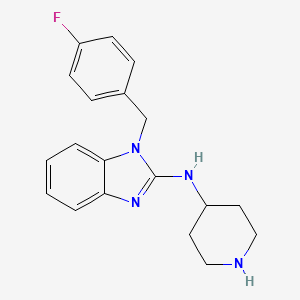![molecular formula C29H20O12 B1682790 3,4,5-トリヒドロキシ-1,8-ビス[(2R,3R)-3,5,7-トリヒドロキシ-3,4-ジヒドロ-2H-クロメン-2-イル]ベンゾ[7]アヌレン-6-オン CAS No. 4670-05-7](/img/structure/B1682790.png)
3,4,5-トリヒドロキシ-1,8-ビス[(2R,3R)-3,5,7-トリヒドロキシ-3,4-ジヒドロ-2H-クロメン-2-イル]ベンゾ[7]アヌレン-6-オン
説明
Theaflavin (TF) and its derivatives, collectively known as theaflavins, are antioxidant polyphenols formed from the condensation of flavan-3-ols in tea leaves during the enzymatic oxidation of black tea . Theaflavins are types of thearubigins, and are therefore reddish in color .
Synthesis Analysis
Theaflavins are produced by key enzymes, such as polyphenol oxidase and peroxidase, from parent green tea catechins present in fresh green tea leaves during the production of black tea leaves or the fermentation of green tea . Different procedures for the synthesis of theaflavins using chemical oxidizing reagents or enzymes have been studied . Recently, several biosynthetic methods have been developed for the mass production of theaflavins .
Molecular Structure Analysis
Theaflavins are characterized by the benzotropolone skeleton . The structures of theaflavins exhibited significant effects on the binding/quenching process, and the binding affinity increased with the increase of molecular weight of theaflavins and the presence of galloyl moiety .
Chemical Reactions Analysis
Theaflavins are formed from the oxidation and polymerization of catechins during the manufacturing process of black tea . The formation of Theaflavin was significantly enhanced by using an ice bath (2–3°C). Additionally, increasing the ratio of (−)-epigallocatechin (EGC) under the ice bath could further improve its yield .
Physical And Chemical Properties Analysis
Theaflavins are the primary red pigments in black tea . They are types of thearubigins, and are therefore reddish in color . Theaflavins also could accelerate the mellow and fresh degree of black tea infusions .
科学的研究の応用
コロナウイルスヘマグルチニンエステラーゼの阻害
テアフラビンは、コロナウイルスヘマグルチニンエステラーゼ(HE)の潜在的な阻害剤として特定されています。これは、分子ドッキング、ADMET解析、ダイナミクスシミュレーション、結合自由エネルギー計算などの計算手法を組み合わせて達成されました .
SARS CoV-2の複数の標的の阻害
テアフラビンのガロカテキンアナログは、SARS CoV-2の複数の標的を阻害する可能性を示しています。これは、分子動力学研究によって確認されました .
抗酸化特性
テアフラビンは、ポリフェノール化合物であり、抗酸化特性など、いくつかの健康上の利点があります。それは酸化ストレスを軽減し、スーパーオキシドラジカルのスキャベンジャーとして機能することができます .
抗肥満と血糖値降下能力
テアフラビンは、脂肪減少と血糖値降下能力を有することが報告されており、生活習慣病の予防に役立つ可能性があります .
抗がん特性
テアフラビンは、抗がん特性を持っていることが判明しており、がんの予防と治療のための潜在的な候補となっています .
抗炎症特性
テアフラビンは、抗炎症特性があり、慢性炎症性疾患の治療に役立つ可能性があります .
認知機能の改善
テアフラビンは、内皮機能を改善することが示されており、脳血流を促進することができます。この効果は、脳全体の健康をサポートするだけでなく、特に注意や実行機能を必要とするタスクにおける認知機能の改善にもつながる可能性があります .
慢性気道炎症の治療
テアフラビンは、上皮成長因子受容体の活性化を阻害し、ムチン5ACのレベルを低下させることで、気道粘液過剰分泌を軽減することが判明しています。これは、慢性気道炎症の治療に役立つ可能性があります .
作用機序
Target of Action
The primary target of Theaflavin is the hemagglutinin-esterase (HE) glycoprotein receptor of the coronavirus . This receptor plays a crucial role in the life cycle of the virus, making it a promising target for potential inhibitors .
Mode of Action
Theaflavin interacts with the HE receptor through a process called molecular docking . This interaction disrupts the normal function of the receptor, thereby inhibiting the ability of the virus to infect host cells . Theaflavin has been identified as a potential HE inhibitor with better binding energy .
Biochemical Pathways
Theaflavin’s interaction with the HE receptor affects the viral entry pathway . By inhibiting the HE receptor, Theaflavin prevents the virus from entering host cells, thereby interrupting the viral life cycle and reducing the spread of the virus .
Pharmacokinetics
Computational approaches such as admet analysis can provide insights into these properties .
Result of Action
The result of Theaflavin’s action is the inhibition of viral entry into host cells . This can potentially reduce the spread of the virus and alleviate the symptoms of the viral infection .
将来の方向性
特性
IUPAC Name |
3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-ZKSIBHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196916 | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4670-05-7 | |
| Record name | Theaflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





